Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

2-Methyl-2-phenoxypropanoic acid structure
943-45-3 structure
商品名:2-Methyl-2-phenoxypropanoic acid
CAS番号:943-45-3
MF:C10H12O3
メガワット:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726

2-Methyl-2-phenoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-Methyl-2-phenoxypropanoic acid
    • 2-Methyl-2-phenoxypropionic Acid
    • 2-METHYL-2-PHENOXY-PROPIONIC ACID
    • Propanoic acid,2-methyl-2-phenoxy-
    • 2-Methyl-2-phenoxy-propanoic acid
    • 2-Phenoxy-2,2-dimethyl acetic acid
    • 2-phenoxy-2-methylpropanoic acid
    • 2-phenoxyisobutyric acid
    • dimethylphenoxyacetic acid
    • EINECS 213-402-8
    • Phenoxyisobutyric acid
    • Propionic acid,2-methyl-2-phenoxy
    • fibric acid
    • Acide methyl-2 phenoxy-2 propionique [French]
    • Propionic acid, 2-methyl-2-phenoxy-
    • 6848ST447Q
    • 2-phenoxy-2-methylpropionic acid
    • Acide methyl-2 phenoxy-2 propionique
    • 2-Methyl-2-phenoxypropanoic acid (ACI)
    • Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
    • 2,2-Dimethyl-2-phenoxyacetic acid
    • 2,2-Dimethylphenoxyacetic acid
    • NSC 34010
    • Phenoxy-α-isobutyric acid
    • 943-45-3
    • DTXSID40241410
    • SY081720
    • AB9782
    • M2984
    • 2-methyl-2-phenoxypropanoicacid
    • W-100199
    • BRN 1947985
    • UNII-6848ST447Q
    • SCHEMBL247466
    • Q27264212
    • BBL013594
    • NSC34010
    • NSC-34010
    • Z640389616
    • NS00040390
    • AKOS000308691
    • DS-18568
    • methyl-2-phenoxypropanoic acid
    • Propanoic acid, 2-methyl-2-phenoxy-
    • ALBB-000881
    • 4-06-00-00646 (Beilstein Handbook Reference)
    • EN300-51263
    • DTXCID40163901
    • MFCD00129939
    • 2-Phenoxyisobutyricacid
    • STK346750
    • MDL: MFCD00129939
    • インチ: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • InChIKey: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C)OC1C=CC=CC=1)O
    • BRN: 1947985

計算された属性

  • せいみつぶんしりょう: 180.07900
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • ゆうかいてん: 98.0 to 102.0 deg-C
  • ふってん: 289.3°C at 760 mmHg
  • PSA: 46.53000
  • LogP: 1.92860

2-Methyl-2-phenoxypropanoic acid セキュリティ情報

2-Methyl-2-phenoxypropanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methyl-2-phenoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM113071-1g
2-methyl-2-phenoxypropanoic acid
943-45-3 95%+
1g
$126 2024-07-19
TRC
M223655-500mg
2-Methyl-2-phenoxypropanoic Acid
943-45-3
500mg
$ 230.00 2022-06-04
Enamine
EN300-51263-0.05g
2-methyl-2-phenoxypropanoic acid
943-45-3 95.0%
0.05g
$19.0 2025-02-20
Chemenu
CM113071-5g
2-methyl-2-phenoxypropanoic acid
943-45-3 95%+
5g
$379 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51540-5g
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
5g
¥2604.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840677-250mg
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
250mg
¥324.00 2022-09-01
Apollo Scientific
OR912365-1g
2-Methyl-2-phenoxy-propanoic acid
943-45-3 98%
1g
£189.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EY458-50mg
2-Methyl-2-phenoxypropionic Acid
943-45-3 98%
50mg
148CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840677-1g
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
1g
¥822.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840677-50mg
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
50mg
¥128.00 2022-09-01

2-Methyl-2-phenoxypropanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation
Segurado, Manuel A. P.; Reis, Joao Carlos R.; Gomes de Oliveira, Jaime D.; Kabilan, Senthamaraikannan; Shanthi, Manohar, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of plafibride and its pharmacological activities
Xie, Yinong; Xu, Mingxia; Zhou, Guochuan; Yang, Zhengwan; Xiong, Chaomin, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals
Witczak, Magdalena; Kwiecien, Halina, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, rt → reflux
1.2 Solvents: Acetone ;  3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols
St. Onge, Brent; Green, James R., Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
リファレンス
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; Li, Gang; Zhang, Xing-Guo; Stepan, Antonia F.; Yu, Jin-Quan, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Preparation of sulfamate esters for use against arthritis and osteoporosis
, European Patent Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 26 °C
リファレンス
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates
Rehman, M. Z.; Kazi, A. A.; Siddiqui, H. L.; Kashmiri, M. A.; Ahmad, V. U., Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
リファレンス
Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; Zhong, Xingxing; Ye, Yayu; Li, Xiangwei; Cong, Hengjiang; et al, Chemical Science, 2022, 13(21), 6316-6321

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases
, United States, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; Huang, Pei-Gang; Sheng, Shou-Ri; Wang, Qiu-Ying; Guo, Lei; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists.
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR)
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
リファレンス
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; Tang, Chunlei; Han, Yaodan; Guo, Ruzhou; Qian, Hai; et al, Medicinal Chemistry, 2012, 8(2), 293-298

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt → reflux
1.2 Solvents: Acetone ;  2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides
Meng, Xiangqing; Liang, Xiaomei; Rui, Changhui; Fan, Xianlin; Wang, Daoquan, Nongyaoxue Xuebao, 2003, 5(2), 33-39

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Sulfamates as antiglaucoma agents
, United States, , ,

2-Methyl-2-phenoxypropanoic acid Raw materials

2-Methyl-2-phenoxypropanoic acid Preparation Products

2-Methyl-2-phenoxypropanoic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
A859461
清らかである:99%
はかる:5g
価格 ($):344.0